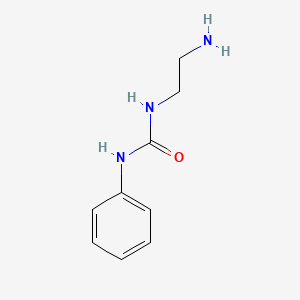

1-(2-Aminoethyl)-3-phenylurea

Description

Systematic Nomenclature and Research Identifiers in Scholarly Literature

In scholarly literature, precise identification of chemical compounds is paramount. 1-(2-Aminoethyl)-3-phenylurea is cataloged under various identifiers depending on its form (e.g., free base or salt). The hydrochloride salt is a common form used in research. biosynth.com The compound's identity is secured by its systematic name and unique registry numbers.

The research identifier ICI 89406 refers to a more complex derivative, specifically 1-(2-((3-(2-cyanophenoxy)-2-hydroxypropyl)amino)ethyl)-3-phenylurea. medkoo.comtocris.com This highlights that the core this compound structure serves as a foundational component for developing functionally specific ligands, such as β-adrenergic receptor antagonists. scbt.comnih.gov

Table 1: Research Identifiers for this compound and its Hydrochloride Salt

| Identifier | Value (this compound) | Value (this compound Hydrochloride) |

|---|---|---|

| CAS Number | 53673-01-1 leapchem.com | 85850-48-2 |

| Molecular Formula | C₉H₁₃N₃O leapchem.com | C₉H₁₃N₃O·HCl biosynth.com |

| Molecular Weight | 179.22 g/mol leapchem.com | 215.68 g/mol biosynth.com |

| InChI Key | CIGONGSVMPIXHS-UHFFFAOYSA-N | Not explicitly found for the free base |

| SMILES | C1=CC=C(C=C1)NC(=O)NCCN.Cl biosynth.com | Not explicitly found for the free base |

Foundational Research and Historical Context within Urea (B33335) Derivatives Chemistry

The study of urea derivatives is built upon a pivotal moment in science: the 1828 synthesis of urea by the German chemist Friedrich Wöhler. nih.govnih.gov This achievement is widely considered the dawn of modern organic chemistry, as it was the first time an organic compound was synthesized from inorganic materials, challenging the prevailing theory of vitalism. wikipedia.orgresearchgate.net

Since Wöhler's discovery, urea and its derivatives have become central to medicinal chemistry. nih.gov The urea functional group is an excellent structural motif for designing bioactive compounds because it can act as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions with biological targets like proteins and enzymes. nih.govresearchgate.net This capability underpins the development of a vast range of therapeutic agents. nih.gov

The synthesis of this compound and its analogs typically involves coupling an amine with an isocyanate. acs.org For instance, a general approach involves the reaction of 2-aminoethylamine with a substituted phenyl isocyanate. More specifically, the synthesis of related compounds has been achieved through the mono-addition of 1,2-ethanediamine to a phenyl isocyanate, where the product precipitates upon formation, allowing for straightforward isolation. acs.org The development of synthetic methodologies for urea derivatives continues to evolve, with modern approaches aiming to avoid hazardous reagents like phosgene (B1210022) and isocyanates where possible. nih.gov

Contemporary Significance and Research Trajectories for this compound in Biomedical Science

The contemporary significance of this compound lies primarily in its role as a versatile chemical intermediate and a structural scaffold for building more complex, biologically active molecules. acs.org Its structural features allow for further chemical modifications, making it a valuable tool in drug discovery and molecular imaging.

One of the most prominent research trajectories involves its use in the synthesis of selective β-adrenoceptor ligands. acs.org β-adrenoceptors are crucial in regulating cardiovascular function, and ligands that can selectively target subtypes (like β1) are of great interest. pnas.orgnottingham.ac.uk The this compound moiety is a key component of the β1-selective antagonist ICI 89406 and its derivatives, which have been investigated as potential radioligands for positron emission tomography (PET) to image β-adrenoceptors in the heart. nih.govnih.gov Research has focused on modifying the phenylurea portion of these molecules to fine-tune their pharmacological properties, such as enhancing selectivity and reducing partial agonist activity. acs.orgnih.gov

Beyond its role in cardiovascular research, studies have noted the potential of this compound hydrochloride as an intermediate in synthesizing pharmaceuticals for neurological disorders, attributed to its potential ability to cross the blood-brain barrier. It has also been identified as an intermediate in the chemical recycling of industrial residues, showcasing its utility in green chemistry applications. acs.org Furthermore, preliminary research has suggested that the scaffold could be explored for developing potential anti-cancer and antimicrobial agents.

Table 2: Summary of Research Applications

| Research Area | Application of this compound | Key Findings/Focus |

|---|---|---|

| Cardiovascular Pharmacology | Precursor for β1-adrenoceptor antagonists/partial agonists (e.g., derivatives of ICI 89406). nih.govacs.org | Used to synthesize ligands for studying β-adrenoceptor function and for developing PET imaging agents for the heart. nih.gov |

| Pharmaceutical Synthesis | Intermediate for drugs targeting neurological disorders. | The structure is considered a useful scaffold for creating molecules that may penetrate the central nervous system. |

| Oncology & Microbiology | Investigated as a potential anti-cancer and antimicrobial agent. | Early studies suggest a broad therapeutic application spectrum worth further investigation. |

| Environmental Chemistry | Identified as an intermediate in the aminolysis of industrial polymer residues. acs.org | Plays a role in potential chemical recycling pathways for industrial waste. acs.org |

Structure

3D Structure

Properties

IUPAC Name |

1-(2-aminoethyl)-3-phenylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c10-6-7-11-9(13)12-8-4-2-1-3-5-8/h1-5H,6-7,10H2,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZKMURMKJCXVIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30506742 | |

| Record name | N-(2-Aminoethyl)-N'-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30506742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53673-01-1 | |

| Record name | N-(2-Aminoethyl)-N'-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30506742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis and Derivatization Strategies for 1 2 Aminoethyl 3 Phenylurea

Methodologies for the Chemical Synthesis of 1-(2-Aminoethyl)-3-phenylurea

The creation of this compound relies on established principles of organic chemistry, with ongoing research focused on process refinement and scalability.

The most common and straightforward method for synthesizing this compound involves the nucleophilic addition of an amine to an isocyanate. The primary precursors for this reaction are phenylisocyanate and 1,2-ethanediamine (ethylenediamine).

The reaction proceeds by the attack of one of the amino groups of 1,2-ethanediamine on the electrophilic carbonyl carbon of phenylisocyanate. To achieve mono-substitution and prevent the formation of a disubstituted urea (B33335) by-product, it is crucial to control the stoichiometry of the reactants. Typically, a large excess of the diamine is used, ensuring that the isocyanate is the limiting reagent. This statistical control favors the formation of the desired product, where only one amino group has reacted.

An alternative approach involves using a starting material where one of the amino groups is protected, reacting the unprotected amine with phenylisocyanate, and subsequently deprotecting the second amino group. Another related synthesis involves the reaction of 1-(2-aminoethyl)-2-imidazolidone with phenyl isocyanate. google.com A general scheme for the primary synthesis is the reaction of an amine with an isocyanate to form the urea linkage, a fundamental reaction in organic synthesis. tandfonline.comresearchgate.net

Table 1: Key Precursors for Conventional Synthesis

| Precursor | Chemical Formula | Role |

|---|---|---|

| Phenylisocyanate | C₇H₅NO | Electrophile |

The reaction is often carried out in a suitable solvent, such as benzene (B151609) or a polar aprotic solvent, and may be exothermic, requiring cooling to manage the reaction temperature. google.com The final product can then be isolated and purified from the excess diamine.

Transitioning the synthesis of this compound from a laboratory scale to a larger, more industrial production requires careful optimization to ensure efficiency, safety, and cost-effectiveness. Key considerations include maximizing yield, minimizing impurities, and avoiding hazardous reagents or complex purification methods. researchgate.net

One major challenge in scale-up is the management of impurities, which can arise from side reactions, such as the formation of disubstituted ureas. researchgate.net Process optimization aims to minimize these by-products through precise control of reaction conditions (temperature, stoichiometry, addition rate). Instead of relying on laborious and costly purification techniques like column chromatography, scaled-up processes favor methods like crystallization or liquid-liquid extraction. researchgate.net

Modern synthetic methodologies are also explored to improve efficiency. For instance, palladium-catalyzed oxidative carbonylation of amines presents a more advanced, phosgene-free alternative for creating urea linkages, which could be adapted for this synthesis. researchgate.net The development of robust, scalable routes often involves a step-by-step re-evaluation of the entire synthetic pathway to replace problematic reagents and streamline the process. researchgate.net

Table 2: Synthesis Optimization and Scale-Up Strategies

| Strategy | Objective | Example |

|---|---|---|

| Process Optimization | Maximize yield, minimize impurities | Precise stoichiometric control, controlled temperature, alternative catalysts. researchgate.netresearchgate.net |

| Purification Method | Cost-effective, scalable purification | Favoring crystallization over column chromatography. researchgate.net |

| Reagent Selection | Improve safety and cost | Avoiding hazardous reagents like phosgene (B1210022) or sodium hydride. researchgate.netresearchgate.net |

Synthesis of Analogues and Structural Derivatives of this compound

The structural scaffold of this compound serves as a valuable starting point for the synthesis of a diverse range of analogues. These modifications are guided by specific design principles to create novel urea-based compounds with tailored properties.

The design of new urea-based molecules is a systematic process aimed at fine-tuning their chemical and physical properties. drugdesign.org The urea functional group is a key determinant of a molecule's behavior, primarily due to its ability to act as both a hydrogen bond donor (the N-H groups) and acceptor (the carbonyl oxygen). nih.govresearchgate.net

Key design principles include:

Modulating Hydrogen Bonding: Introducing electron-donating or electron-withdrawing substituents on the phenyl ring or the ethyl chain can alter the hydrogen-bonding capacity of the urea moiety. nih.gov This can influence solubility and interactions with biological targets.

Conformational Control: The urea group has distinct possible conformations (e.g., trans,trans or cis,cis), which can be influenced by substitution on the nitrogen atoms. nih.gov Restricting conformational flexibility by incorporating the urea into a cyclic structure or by introducing bulky groups can reduce the entropic penalty upon binding to a target, potentially increasing affinity. drugdesign.orgnih.gov

Bioisosteric Replacement: Replacing parts of the molecule with other chemical groups that have similar physical or chemical properties can lead to new derivatives. For instance, the phenyl ring could be replaced with other aromatic or heteroaromatic systems.

Table 3: Guiding Principles for Derivative Design

| Design Principle | Structural Change | Intended Effect |

|---|---|---|

| Hydrogen Bond Tuning | Add electron-withdrawing groups to the phenyl ring. | Enhance N-H acidity and hydrogen bond donor strength. nih.govreading.ac.uk |

| Entropy Reduction | Incorporate the urea moiety into a rigid ring system. | Pre-organize the molecule for binding, reducing conformational freedom. drugdesign.org |

| Solubility Modulation | Attach polar groups to the terminal amine. | Increase aqueous solubility. |

Building upon the this compound core, chemists can employ a variety of synthetic reactions to generate novel and more complex structures. The presence of a reactive primary amino group makes it a versatile building block.

One common approach is the further functionalization of the terminal amino group. For example, it can be reacted with electrophiles like 3-chloropropanol to extend the carbon chain and introduce a hydroxyl group. prepchem.com It can also be used as a nucleophile in reactions to form amides, sulfonamides, or further urea derivatives, leading to a library of new compounds. tandfonline.com

More advanced strategies involve using the entire molecule as a scaffold for larger constructions. For instance, if an analogue is prepared with a halogen on the phenyl ring (e.g., a bromo- or iodo- derivative), this provides a handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. nih.gov This allows for the attachment of a wide array of new aryl or alkyl groups, significantly expanding the structural diversity of the resulting compounds. nih.gov The synthesis of libraries of related urea compounds is often achieved by reacting a common diamine precursor with a variety of different isocyanates. tandfonline.comnih.gov

Radiochemical Synthesis of Isotopic Variants of this compound for Molecular Imaging

The synthesis of isotopically labeled versions of this compound is essential for its use in molecular imaging studies, such as Positron Emission Tomography (PET) or in metabolic studies. This involves incorporating isotopes like carbon-11 (B1219553) (¹¹C), carbon-14 (B1195169) (¹⁴C), or tritium (B154650) (³H) into the molecule's structure.

The strategy for radiolabeling depends on the desired isotope and its position within the molecule. The synthesis must often be adapted to handle the short half-life of isotopes like ¹¹C (approx. 20 minutes) and to work with the very small quantities of material involved. nih.gov

Potential strategies for labeling this compound include:

Labeling the Phenyl Ring: One could synthesize a labeled version of phenylisocyanate using a precursor like nitro-[1-¹¹C]benzene. nih.gov This labeled isocyanate could then be used in the conventional synthesis pathway.

Labeling the Ethyl Backbone: A labeled version of 1,2-ethanediamine could be prepared. For instance, a synthesis starting from [1,2-¹³C₂]ethylene glycol could be adapted for carbon-14 to produce labeled ethylenediamine (B42938), which would then be reacted with phenylisocyanate. nih.gov

Tritium Labeling: Tritium (³H) can often be introduced via catalytic hydrogen isotope exchange on an unsaturated precursor or by reduction of a suitable precursor with tritium gas. rti.org For example, a precursor with a double bond in the ethyl chain or a halogen on the phenyl ring could be subjected to catalytic tritiation.

Carbon-14 Labeling: For ¹⁴C, which has a long half-life, more complex multi-step syntheses are feasible. This can involve using fundamental building blocks like [¹⁴C]CO or [¹⁴C]CO₂. rti.org

These radiochemical syntheses require specialized facilities and expertise to handle radioactive materials safely and to purify the final labeled compound to a high radiochemical purity for its intended application. rti.org

Table 4: Potential Isotopic Labeling Strategies

| Isotope | Half-Life | Potential Labeling Position | Precursor Example |

|---|---|---|---|

| Carbon-11 (¹¹C) | ~20.4 min | Phenyl Ring (C1) | [1-¹¹C]Phenylisocyanate nih.gov |

| Carbon-14 (¹⁴C) | ~5730 years | Ethyl Chain | [¹⁴C]1,2-Ethanediamine |

| Tritium (³H) | ~12.3 years | Phenyl Ring or Ethyl Chain | Catalytic exchange on an unsaturated analogue. rti.org |

| Carbon-13 (¹³C) | Stable | Any carbon position | [1,2-¹³C₂]Ethylene glycol nih.gov |

Precursor Chemistry for Radiolabeling (e.g., Carbon-11, Fluorine-18)

The synthesis of radiolabeled this compound, a compound of interest for Positron Emission Tomography (PET), requires a strategic approach to precursor design and radiolabeling chemistry. The short half-lives of PET isotopes, such as Carbon-11 (t½ ≈ 20.4 minutes) and Fluorine-18 (B77423) (t½ ≈ 109.8 minutes), necessitate rapid and efficient synthesis methods. researchgate.netresearchgate.net The precursor molecule must be designed to allow for the late-stage introduction of the radionuclide into the target structure.

The foundational synthesis of the non-radioactive ("cold") this compound typically involves the reaction of ethylenediamine with phenyl isocyanate. This reaction is often exothermic and carried out in a suitable solvent like benzene or a polar aprotic solvent such as DMF or THF at controlled temperatures (e.g., 0–25°C) to form the urea linkage. google.com For radiolabeling, this basic structure must be adapted into a precursor that can readily react with a radiolabeling agent.

Carbon-11 Labeling:

Carbon-11 is a valuable positron emitter for PET imaging as it can be incorporated into organic molecules without altering their biological activity. researchgate.net For urea-containing compounds, the most direct labeling strategy involves incorporating the ¹¹C atom into the carbonyl group of the urea moiety. This is typically achieved using [¹¹C]phosgene or, more commonly, [¹¹C]carbon monoxide due to safety and handling considerations. researchgate.netresearchgate.net

A common method involves the rhodium-mediated carbonylation using [¹¹C]carbon monoxide. researchgate.net In this approach, a suitable precursor, such as phenyl azide, can react with [¹¹C]CO in the presence of a rhodium catalyst and a nucleophile like an amine. researchgate.net To synthesize [¹¹C]-1-(2-Aminoethyl)-3-phenylurea, a precursor such as a protected aminoethyl-functionalized aniline (B41778) could be reacted with an amine precursor in a [¹¹C]CO carbonylation reaction. The development of methodologies for preparing ¹¹C-carbonyl groups has significantly expanded the range of accessible PET tracers, including ureas, amides, and carbamates. researchgate.net

Fluorine-18 Labeling:

Fluorine-18 is the most widely used radionuclide in PET due to its longer half-life, which allows for longer synthesis times and distribution to other facilities. ki.se The introduction of ¹⁸F is typically accomplished via nucleophilic substitution. For a molecule like this compound, this would involve synthesizing a precursor containing a good leaving group (e.g., tosylate, mesylate, nitro group, or a halogen) on the phenyl ring. nih.gov

The precursor, for instance, a tosylated or nitrated version of a protected this compound derivative, would be reacted with [¹⁸F]fluoride. The [¹⁸F]fluoride is usually activated by a phase-transfer catalyst, such as a potassium/Kryptofix 2.2.2 (K₂₂₂) complex. nih.gov The reaction is followed by a deprotection step to yield the final radiolabeled product. The position of the leaving group on the phenyl ring can be varied to study how it affects the molecule's biological properties.

Interactive Data Table: Precursor Strategies for Radiolabeling Urea-Based Compounds

| Radionuclide | Labeling Agent | Common Precursor Type | Reaction Type | Key Considerations |

| Carbon-11 | [¹¹C]Carbon Monoxide ([¹¹C]CO) | Azides, Amines | Transition-metal-mediated Carbonylation | Requires specialized catalysts (e.g., Rhodium, Palladium). researchgate.net Overcomes low solubility of [¹¹C]CO in organic solvents. researchgate.net |

| [¹¹C]Phosgene ([¹¹C]COCl₂) | Amines | Direct Phosgenation | Highly reactive but also highly toxic, requiring stringent safety measures. | |

| [¹¹C]Methyl Iodide ([¹¹C]CH₃I) | Desmethyl precursors (N-H) | N-Methylation | Not suitable for labeling the urea carbonyl but can be used for other positions if the molecule is modified. researchgate.net | |

| Fluorine-18 | [¹⁸F]Fluoride | Aromatic rings with leaving groups (e.g., -NO₂, -OTs) | Nucleophilic Aromatic Substitution (SₙAr) | The leaving group must be activated by electron-withdrawing groups on the ring. nih.gov |

| [¹⁸F]Fluoride | Alkyl halides/sulfonates | Nucleophilic Aliphatic Substitution | Used if an alkyl chain is to be labeled instead of the aromatic ring. |

Automation and Quality Control in Radiopharmaceutical Production

The production of radiopharmaceuticals for clinical and preclinical use is a highly regulated process that demands precision, reproducibility, and safety. researchgate.net Given the short half-lives of PET isotopes and the high levels of radioactivity involved, automation is essential to ensure operator safety and compliance with Current Good Manufacturing Practices (cGMP). researchgate.netfz-juelich.de

Automation in Production:

The synthesis of radiotracers like ¹¹C- or ¹⁸F-labeled this compound is performed in lead-shielded enclosures known as "hot cells". fz-juelich.de Within these cells, automated synthesis modules carry out the entire process remotely. These modules have evolved from simple remote-controlled systems to sophisticated, computer-driven platforms. researchgate.net

Modern automated synthesizers can be broadly categorized into two types:

Fixed Tubing Systems: These are often custom-built systems designed and developed for specific, routine synthesis processes. They offer high reliability for a dedicated product. fz-juelich.de

Cassette-Based Systems: These modules use single-use, disposable cassettes that contain all the necessary reagents and fluid pathways for a specific synthesis. ki.semdpi.com This approach offers significant flexibility, as it allows for the production of different radiotracers on the same module without the risk of cross-contamination or the need for extensive cleaning validation between runs. mdpi.com This "dose-on-demand" capability is particularly useful for producing a variety of tracers for different imaging needs. ki.se

The automated process typically includes the initial trapping of the radionuclide, the multi-step chemical synthesis, purification of the crude product (often via preparative High-Performance Liquid Chromatography or Solid-Phase Extraction), formulation into a sterile solution, and dispensing into vials for quality control and administration. fz-juelich.demdpi.com

Quality Control (QC):

Quality control is a critical and mandatory component of radiopharmaceutical production, ensuring that the final product is safe and effective for patient use. iaea.orgmazums.ac.ir A poor-quality diagnostic agent could lead to incorrect clinical information, while a therapeutic agent could cause unintended radiation damage. nukleertipseminerleri.org QC tests must be performed after preparation and before the product is released for administration. unm.edu

Key QC tests for a radiopharmaceutical include:

Radionuclide Purity: This confirms the identity of the radionuclide (e.g., ¹¹C or ¹⁸F) and quantifies any isotopic impurities. It is often checked using a multichannel analyzer to identify the characteristic gamma-ray energies.

Radiochemical Purity (RCP): This is one of the most crucial tests, determining the percentage of the total radioactivity that is present in the desired chemical form. unm.edu Impurities can lead to poor image quality and unnecessary radiation dose to the patient. mazums.ac.ir RCP is typically measured using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). mdpi.commazums.ac.ir

Chemical Purity: This test identifies and quantifies non-radioactive chemical impurities, which could include precursor molecules, catalysts, or solvents from the synthesis. These impurities could have their own pharmacological effects. mazums.ac.ir HPLC with a UV detector is commonly used for this analysis.

Sterility: As radiopharmaceuticals are most often administered intravenously, they must be sterile. mazums.ac.ir Sterility testing ensures the absence of viable bacteria and fungi. While definitive tests take several days, production often proceeds based on the validation of the aseptic process, including the use of a final sterile filter. fz-juelich.de

Apyrogenicity (Bacterial Endotoxin Test): Pyrogens, particularly bacterial endotoxins, can cause fever and other adverse reactions. mazums.ac.ir The Limulus Amebocyte Lysate (LAL) test is the standard method for detecting and quantifying bacterial endotoxins, ensuring the product is safe for injection. mazums.ac.ir

Interactive Data Table: Key Quality Control Tests for Radiopharmaceuticals

| QC Parameter | Purpose | Common Analytical Method(s) |

| Radionuclide Purity | To verify the identity and quantity of the correct radionuclide. | Gamma Ray Spectroscopy (Multichannel Analyzer) |

| Radiochemical Purity | To determine the percentage of radioactivity in the desired chemical form. mazums.ac.ir | Radio-HPLC, Radio-TLC |

| Chemical Purity | To detect and quantify non-radioactive chemical impurities. mazums.ac.ir | HPLC (with UV/MS detection) |

| pH | To ensure the final product is within a physiologically acceptable range. | pH meter |

| Sterility | To ensure the absence of microbial contamination. mazums.ac.ir | Direct Inoculation/Membrane Filtration (followed by incubation) |

| Apyrogenicity | To ensure the absence of fever-inducing endotoxins. mazums.ac.ir | Limulus Amebocyte Lysate (LAL) Test |

| Visual Inspection | To check for particulate matter and clarity. | Visual examination against black and white backgrounds. |

Pharmacological Characterization and Mechanistic Research of 1 2 Aminoethyl 3 Phenylurea

Investigation of Adrenergic Receptor Interactions and Selectivity

Adrenergic receptors, which include α and β subtypes, are crucial in mediating the physiological effects of the sympathetic nervous system, such as regulating heart rate and muscle contraction. mdedge.com The interaction of synthetic ligands with these receptors is a key area of pharmaceutical research.

Research into a series of phenyl-substituted 1-(2-aminoethyl)-3-phenylureas has been conducted to explore their pharmacological effects. nih.gov In vitro binding assays are fundamental to determining the affinity of a compound for a specific receptor. These assays typically involve using a radiolabeled ligand that is known to bind to the receptor and measuring how the test compound competes with this binding. While specific binding affinity values (Ki) for 1-(2-Aminoethyl)-3-phenylurea itself are not detailed in the provided context, studies on its derivatives show that modifications to the phenylurea substituent significantly influence receptor interaction. nih.gov For instance, the synthesis of various analogs is often a preliminary step to identify which chemical modifications yield the highest affinity and selectivity for the β1-adrenergic receptor. google.comnih.gov

Functional assays are employed to determine whether a compound that binds to a receptor either activates (agonist), blocks (antagonist), or partially activates (partial agonist) it. For β-adrenergic receptor ligands, this is often assessed by measuring the cellular response following receptor stimulation.

In studies involving human β-adrenoceptors, the agonist isoprenaline is used to stimulate a response. nih.gov The antagonistic properties of compounds like this compound derivatives are then quantified by their ability to inhibit this response. For example, experiments have demonstrated that certain analogs in this class can antagonize the effects of the β-agonist cimaterol (B1669034) at human β1-adrenoceptors. nih.gov The data from these functional assays, often analyzed using methods like the Stephenson partial agonist model, can reveal the nature and potency of the compound's activity at the receptor. nih.gov

| Compound Class | Agonist Stimulated | Receptor Target | Observed Effect | Source |

|---|---|---|---|---|

| This compound Analogs | Cimaterol | Human β1-adrenoceptor | Antagonized agonist response | nih.gov |

| This compound Analogs | Isoprenaline | Human β2-adrenoceptor | No significant effect on β2-mediated response noted | nih.gov |

A critical aspect of adrenergic drug design is achieving selectivity for a specific receptor subtype (e.g., β1 over β2) to target specific tissues and minimize side effects. cvpharmacology.com The heart is rich in β1-adrenoceptors, while β2-receptors are prominent in the lungs and vascular smooth muscle. cvpharmacology.com

Derivatives of this compound have been specifically engineered to achieve high selectivity for the β1-adrenoceptor. google.comnih.gov This is a significant goal, as many existing β-blockers have limited selectivity, which can lead to complications. google.com Research has demonstrated that certain analogs of this compound exhibit high β1-selectivity, a finding supported by in vivo studies where no effect was observed on the β2-mediated responses to isoprenaline. nih.gov This high degree of selectivity is a key characteristic that distinguishes these compounds in pharmacological studies. google.com

| Compound Class | Target Receptor | Selectivity Profile | Evidence | Source |

|---|---|---|---|---|

| Phenyl-substituted 1-(2-aminoethyl)-3-phenylureas | β1-Adrenoceptor | Highly β1-selective | Demonstrated β1-selective partial agonist effects in vivo; no effect on β2-mediated responses. | nih.gov |

| Phenyl(alkylurea) substituted amine compounds | β1-Adrenoceptor | Up to 1,778-fold β1-selectivity reported for an analog. | Described in patent for treating cardiovascular disease. | google.com |

In Vitro and In Vivo Pharmacodynamic Studies

Pharmacodynamic studies examine the physiological and biochemical effects of a drug on the body. For this compound and its derivatives, these studies focus on the downstream consequences of β1-adrenoceptor blockade.

β1-adrenergic receptors are G-protein-coupled receptors (GPCRs) that, upon activation by an agonist like epinephrine, stimulate a Gs protein. cvpharmacology.com This Gs protein then activates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). cvpharmacology.comnih.gov cAMP acts as a second messenger, activating other downstream effectors like protein kinase A (PKA) to produce a cellular response, such as increased heart muscle contractility. nih.govresearchgate.net

An antagonist at the β1-receptor, such as a derivative of this compound, works by blocking the receptor and preventing the agonist from binding. cvpharmacology.com This action inhibits the activation of the Gs protein and adenylyl cyclase, thereby preventing the rise in intracellular cAMP levels that would normally occur. wikipedia.org The result is an inhibition of the entire cAMP signaling cascade downstream of the β1-receptor. This mechanism is the foundation of the therapeutic action of β-blockers in cardiovascular medicine. cvpharmacology.com

The ultimate test of a compound's pharmacological activity is its effect on a whole organism, typically studied in animal models. nih.gov The β1-selective antagonistic activity of this compound derivatives translates into significant effects on the cardiovascular system.

In vivo studies have confirmed the β1-selective partial agonist effects of these compounds. nih.gov By acting on the heart, β1-blockers reduce heart rate and the force of contraction, which lowers the heart's workload and oxygen demand. cvpharmacology.com This is particularly beneficial in conditions like angina and following a myocardial infarction. cvpharmacology.com Studies on related compounds have shown that their high β1-selectivity makes them promising candidates for treating cardiac and cardiovascular diseases, such as hypertension and heart failure. google.com In animal models, these compounds have demonstrated the ability to modulate cardiovascular responses without significantly affecting β2-mediated systems, such as vascular conductance in the hindquarters. nih.gov

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses

The exploration of the structure-activity relationship (SAR) and structure-property relationship (SPR) of this compound and its analogs is crucial for understanding their pharmacological effects and for the rational design of new, more potent, and selective compounds. These analyses focus on how chemical structure influences biological activity and physicochemical properties.

The pharmacophore of a molecule represents the essential spatial arrangement of features that are necessary for its biological activity. For this compound and related compounds, their interaction with receptors, particularly β-adrenoceptors, is governed by specific structural motifs.

The core structure, featuring a phenylurea connected to an aminoethyl group, is a versatile scaffold. Studies on analogous phenylurea derivatives have demonstrated that this moiety is a key contributor to receptor binding and functional activity. nih.govacs.org For instance, an analog of this compound has been shown to exhibit partial agonism at β₁-adrenoceptors, underscoring the importance of the urea (B33335) framework in medicinal chemistry.

Research into a series of β₁-selective β-adrenoceptor partial agonists has revealed that modifications to the phenylurea portion of the molecule significantly impact both binding affinity and receptor selectivity. acs.org Specifically, the nature and position of substituents on the phenyl ring can fine-tune the compound's interaction with the receptor's binding pocket. acs.org

A systematic analysis of various β-adrenergic agonists and antagonists has established a link between the electronic properties of the phenyl ring substituents and the intrinsic activity of the compounds. nih.gov The oxidation-reduction potential of the molecule, largely determined by the substituents on the phenyl ring, appears to be a critical factor for agonist activity. nih.gov Agonists generally possess substituents that make them more susceptible to oxidation compared to antagonists. nih.gov

The key pharmacophoric features for the binding of phenylurea derivatives to β-adrenoceptors can be summarized as follows:

Urea Moiety: Acts as a central scaffold and is likely involved in hydrogen bonding interactions within the receptor binding site.

Phenyl Ring: Provides a hydrophobic interaction surface and a platform for substitution to modulate activity and selectivity.

Aminoethyl Group: The terminal amine group, which is likely protonated at physiological pH, can form crucial ionic interactions with acidic residues in the receptor.

Substituents on the Phenyl Ring: The electronic nature (electron-donating or electron-withdrawing) and position (meta- or para-) of substituents can significantly alter binding affinity, selectivity, and intrinsic activity. acs.orgnih.gov

| Substituent on Phenylurea | Effect on β1-Adrenoceptor Affinity | Effect on β1-Selectivity | Reference |

| Unsubstituted | Baseline Affinity | Baseline Selectivity | acs.org |

| Meta-position Substitution | Increased Affinity | Increased Selectivity | acs.org |

| Para-position Substitution | Increased Affinity | Increased Selectivity | acs.org |

| Hydroxyl Group | Modulated Activity | - | nottingham.ac.uk |

| Alkoxyalkoxy Side Chain | Increased Affinity | Increased Selectivity | acs.org |

To gain a more detailed, atomistic understanding of the interactions between this compound and its receptor targets, computational modeling and molecular dynamics (MD) simulations are invaluable tools. These methods allow for the visualization of binding poses and the analysis of the dynamic behavior of the ligand-receptor complex over time. mdpi.comnih.gov

Computational Docking:

Molecular docking studies can predict the preferred binding orientation of this compound within the binding site of a receptor, such as the β₁-adrenoceptor. nih.gov Using a three-dimensional model of the receptor, docking algorithms can sample a vast number of possible conformations and score them based on their predicted binding affinity. nih.gov This can reveal key interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, between the ligand and specific amino acid residues of the receptor. nih.gov For example, computational docking of phenylurea derivatives into the active site of Aurora kinases has helped to explain the basis for their isoform selectivity. nih.gov

Molecular Dynamics Simulations:

Following docking, molecular dynamics simulations can be employed to study the stability and dynamics of the predicted ligand-receptor complex in a simulated physiological environment, including a lipid bilayer and aqueous solvent. scirp.orgresearchgate.netacs.org An MD simulation calculates the trajectory of all atoms in the system over time by solving Newton's equations of motion. mdpi.com This provides insights into:

Binding Stability: The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms can be monitored over the simulation time to assess the stability of the binding pose. frontiersin.orgfrontiersin.org A stable complex will exhibit relatively small fluctuations in RMSD. frontiersin.org

Residue Flexibility: The root-mean-square fluctuation (RMSF) of individual amino acid residues can identify which parts of the receptor are flexible and which are stabilized upon ligand binding. frontiersin.org

Interaction Fingerprints: The types and duration of interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and receptor can be analyzed throughout the simulation, providing a dynamic view of the key binding determinants. frontiersin.org

Binding Free Energy Calculations: Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy of the ligand-receptor complex, providing a quantitative measure of binding affinity. nih.gov

| Simulation Parameter | Typical Metric | Interpretation | Reference |

| Simulation Time | 100 ns | Duration of the simulation to observe dynamic events. | acs.orgfrontiersin.org |

| Root-Mean-Square Deviation (RMSD) | Ångströms (Å) | Measures the average deviation of atomic positions, indicating the stability of the complex. | frontiersin.org |

| Root-Mean-Square Fluctuation (RMSF) | Ångströms (Å) | Indicates the flexibility of individual residues in the protein. | frontiersin.org |

| Binding Free Energy (ΔG_bind) | kcal/mol | Estimated energy of binding, with more negative values indicating stronger binding. | nih.gov |

| Key Interacting Residues | Amino Acid Name and Number | Identifies the specific residues in the receptor that form significant interactions with the ligand. | nih.govfrontiersin.org |

By integrating SAR data with computational modeling and MD simulations, a comprehensive picture of the molecular basis for the activity of this compound can be developed, guiding the design of future analogs with improved pharmacological profiles.

Applications of 1 2 Aminoethyl 3 Phenylurea in Molecular Imaging Research

Development and Validation of Radioligands Based on 1-(2-Aminoethyl)-3-phenylurea for Positron Emission Tomography (PET)

The development of PET radioligands derived from this compound is a meticulous process that begins with the design and synthesis of novel compounds. upv.es The core structure is often modified to enhance its binding affinity and selectivity for specific biological targets, such as receptors or enzymes. acs.org A crucial step in this process is radiolabeling, where a positron-emitting radionuclide, most commonly carbon-11 (B1219553) (¹¹C) or fluorine-18 (B77423) (¹⁸F), is incorporated into the molecule. nih.govresearchgate.net The choice of radionuclide is significant, as their differing half-lives (¹¹C: ~20.4 minutes, ¹⁸F: ~109.8 minutes) influence the timeframe of the imaging study. rug.nlmdpi.com

Once synthesized and radiolabeled, these novel tracers undergo rigorous validation. In vitro studies are conducted to determine their binding affinity and selectivity for the target of interest. rug.nl This is often followed by in vivo studies in animal models to assess their biodistribution and confirm that the tracer accumulates in tissues with high concentrations of the target. nih.gov For instance, a study might involve comparing the tracer's uptake in normal tissues versus tissues known to overexpress the target receptor. frontiersin.org

A critical aspect of validation is ensuring the specificity of the radioligand. This is often demonstrated through blocking studies, where a non-radiolabeled version of the compound or a known antagonist is administered prior to the radiolabeled tracer. nih.gov A significant reduction in the tracer's uptake in the target tissue following the blocking agent confirms that the binding is specific. nih.gov

Preclinical In Vivo PET Imaging Studies with Radiolabeled this compound Derivatives

Preclinical PET imaging studies using animal models are essential for evaluating the potential of new radioligands before they can be considered for human use. biospective.com These studies provide a wealth of information about the tracer's behavior in a living organism.

Assessment of Biodistribution and Target Specificity in Animal Models

Biodistribution studies map the uptake of the radiolabeled this compound derivative throughout the body over time. nih.gov This is crucial for understanding where the tracer accumulates, which can indicate both target-rich regions and potential off-target binding. High uptake in organs like the liver or kidneys might suggest rapid metabolism and clearance, while accumulation in non-target tissues could lead to unwanted background signal in PET images. nih.gov

To confirm target specificity in vivo, researchers often employ models where the target is either naturally abundant or has been experimentally introduced. For example, in cancer imaging research, mouse models with xenografted human tumors that express a specific receptor are commonly used. frontiersin.org PET scans of these animals after injection of the radiolabeled tracer can visualize the tumor, and subsequent analysis can quantify the tracer's uptake. nih.gov As in the validation phase, blocking studies are also performed in these animal models to further confirm that the observed signal is due to specific binding to the target. chemrxiv.org

The following table summarizes representative data from a hypothetical biodistribution study of a ¹⁸F-labeled this compound derivative in a mouse model.

| Organ | Percent Injected Dose per Gram (%ID/g) at 60 min post-injection |

| Blood | 1.5 ± 0.3 |

| Heart | 3.2 ± 0.5 |

| Lungs | 2.8 ± 0.4 |

| Liver | 8.9 ± 1.2 |

| Kidneys | 15.4 ± 2.1 |

| Muscle | 0.9 ± 0.2 |

| Brain | 0.5 ± 0.1 |

| Tumor | 5.7 ± 0.9 |

| Data are presented as mean ± standard deviation. |

Quantification of β1 Adrenergic Receptor Density and Occupancy

A key application for derivatives of this compound is in the imaging of β-adrenergic receptors, particularly the β1 subtype, which is predominantly found in the heart. abclonal.co.krfrontiersin.org Alterations in the density of these receptors are associated with various cardiovascular diseases, making them an important diagnostic and prognostic biomarker. rug.nlsnmjournals.org PET imaging with radioligands that specifically bind to β1 adrenergic receptors allows for the non-invasive quantification of their density in the myocardium. nih.gov

Studies have shown that PET can be used to measure β-adrenergic receptor density (Bmax) in living subjects. nih.gov For example, research in dogs and minipigs has successfully used PET with specific radioligands to estimate myocardial β-adrenergic receptor concentration. snmjournals.orgnih.gov Furthermore, PET imaging has been used to predict the response to treatment in patients with idiopathic dilated cardiomyopathy by assessing myocardial β-AR density. snmjournals.org

The ability to quantify receptor occupancy is another powerful application. By performing PET scans before and after the administration of a therapeutic drug that targets the same receptor, researchers can determine the extent to which the drug is occupying its target. This information is invaluable for optimizing drug dosage and treatment regimens.

The table below illustrates hypothetical data from a PET study quantifying β1 adrenergic receptor density in different regions of the heart in a preclinical model.

| Myocardial Region | β1 Adrenergic Receptor Density (Bmax) (pmol/mL) |

| Anterior Wall | 14.5 ± 2.5 |

| Septal Wall | 15.8 ± 3.1 |

| Lateral Wall | 15.2 ± 2.9 |

| Data are presented as mean ± standard deviation. |

Metabolite Analysis in Biological Samples (e.g., Plasma, Brain Tissue)

The metabolic stability of a PET tracer is a critical factor for accurate quantification of target binding. biorxiv.org If the radiolabeled compound is rapidly broken down into metabolites, some of which may also be radioactive and can enter the target tissue, it can confound the PET signal and lead to an overestimation of receptor density. nih.gov Therefore, metabolite analysis of biological samples, such as plasma and brain tissue, is a standard part of preclinical evaluation. nih.gov

This analysis typically involves collecting blood and tissue samples at various time points after tracer injection and using techniques like high-performance liquid chromatography (HPLC) to separate the parent radiotracer from its radiometabolites. mdpi.com The goal is to develop tracers that exhibit high stability in vivo, with minimal formation of brain-penetrant radioactive metabolites. chemrxiv.orgnih.gov For example, a recent study on a novel PET tracer for P2Y12R imaging showed the exclusive presence of the intact tracer in the mouse brain, with no evidence of radio-metabolites. chemrxiv.org

Translational Research and Clinical Prospectives of Imaging Agents Derived from this compound

Translational research aims to bridge the gap between preclinical findings and clinical applications. usuhs.edu Promising this compound-based radioligands that have been thoroughly characterized in preclinical models may advance to clinical trials in humans. upv.es The ultimate goal is to develop new diagnostic tools that can improve patient care. miamicancerresearch.org

For instance, a β1-adrenergic receptor PET tracer derived from this scaffold could have significant clinical impact in cardiology. It could be used for the early diagnosis of heart failure, for patient stratification to identify individuals most likely to benefit from specific therapies, and for monitoring the effectiveness of treatment. snmjournals.org

Beyond cardiology, the versatility of the this compound structure allows for the development of imaging agents for a wide range of other targets and diseases. researchgate.net By modifying the chemical structure, it is possible to create derivatives that target other G-protein coupled receptors, enzymes, or transporters that are implicated in neurological disorders, cancer, or inflammatory diseases. thno.orgnih.govmdpi.com The continued development and translation of these imaging agents hold great promise for advancing our understanding of disease and for personalizing medicine. usuhs.edumiamicancerresearch.org

Advanced Research Directions and Emerging Fields for 1 2 Aminoethyl 3 Phenylurea

Exploration of Polypharmacology and Off-Target Interactions

Polypharmacology, the ability of a single compound to interact with multiple targets, is a critical aspect of modern drug discovery. The phenylurea scaffold, central to 1-(2-Aminoethyl)-3-phenylurea, is present in numerous kinase inhibitors, a class of drugs known for their polypharmacological profiles. nih.govscispace.com The investigation into the polypharmacology of this compound is crucial for understanding its full therapeutic potential and identifying any undesirable off-target effects.

While specific polypharmacological studies on this compound are not yet widely published, research on related phenylurea derivatives provides a basis for what might be expected. For instance, the multi-kinase inhibitor regorafenib, a phenylurea-containing compound, has well-documented off-target effects that correlate with clinical outcomes in metastatic colorectal cancer. nih.gov Another study on a 10-phenylurea derivative of artemisinin (B1665778) indicated potential toxicity issues, which may be attributed to off-target interactions. asm.org

Future research will likely focus on comprehensive target profiling of this compound and its derivatives. This could involve screening against large panels of kinases and other enzymes to map its interaction landscape. Understanding the structural basis for these interactions, potentially through computational docking studies, could explain observed selectivities and guide the design of more specific or intentionally multi-targeted agents. nih.gov For example, computational analysis of an Aurora kinase inhibitor bearing a phenylurea moiety helped to rationalize its isoform selectivity. nih.gov Such studies are essential to either mitigate unwanted side effects or to harness multi-target efficacy for complex diseases.

Table 1: Examples of Phenylurea Derivatives and Their Investigated Targets/Effects

| Compound Class/Derivative | Investigated Targets/Effects | Research Focus |

| Phenylurea-based Kinase Inhibitors | Multiple kinases (e.g., Ret, Raf, Src, S6K, Aurora) | Cancer polypharmacology, isoform selectivity. nih.govnih.gov |

| Regorafenib | Multiple kinases | Correlation of off-target effects with clinical outcomes. nih.gov |

| 10-phenylurea artemisinin derivative | Plasmodium falciparum gametocytes, potential host cell toxicity | Antimalarial activity and off-target cytotoxicity. asm.org |

| Phenylurea hydroxamic acids | Histone deacetylase (HDAC), VEGFR-2 | Dual inhibitors for anticancer therapy. scispace.com |

Integration with Omics Technologies in Understanding Biological Responses

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers powerful tools to unravel the complex biological responses to chemical compounds. For this compound, these technologies can provide an unbiased, system-wide view of its mechanism of action, identify biomarkers of response, and reveal potential toxicity pathways.

Although specific omics studies on this compound are still emerging, research on other phenylurea compounds demonstrates the utility of this approach. For example, combined transcriptomic and metabolomic analyses have been used to elucidate the biodegradation and adaptation mechanisms of the phenylurea herbicide diuron (B1670789) in bacteria. frontiersin.org These studies revealed the upregulation of genes encoding for amidohydrolases and dioxygenases involved in the breakdown of the herbicide. frontiersin.org Similarly, RNA-sequencing has been employed to understand how forchlorfenuron (B1673536) (CPPU), a phenylurea derivative, affects the volatile compound profile in melon and grape berries by altering the expression of genes in fatty acid and carotenoid metabolism pathways. mdpi.comnih.gov Furthermore, a combined genomic-proteomic approach successfully identified a novel hydrolase responsible for the mineralization of the herbicide linuron. kuleuven.beasm.org

Future research on this compound will likely integrate these omics platforms. Transcriptomic analysis could identify genes and signaling pathways modulated by the compound in target cells, while proteomics could reveal changes in protein expression and post-translational modifications. Metabolomics could then provide a functional readout of the metabolic consequences of these changes. Such integrated analyses will be invaluable for building a comprehensive picture of the compound's biological activity, moving beyond a single-target perspective. researchgate.net

Novel Analytical Methodologies for Detection and Quantification in Complex Biological Matrices

The development of sensitive and selective analytical methods is paramount for studying the pharmacokinetics and pharmacodynamics of this compound. Accurate quantification in complex biological matrices such as blood, plasma, and tissues is essential for preclinical and potential clinical development.

Currently, analytical methods for phenylurea compounds often rely on techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (HPLC-MS) or capillary electrophoresis. researchgate.net These methods are established for the detection of phenylurea herbicides in environmental and food samples. researchgate.net For instance, methods for the determination of amino acids in biological fluids are well-established and could potentially be adapted, given the aminoethyl moiety of the target compound. bmc-rm.orgnih.gov

The development of novel analytical strategies for this compound could be informed by its specific physicochemical properties. An electrostatic potential (ESP) analysis performed on the this compound intermediate has identified potential electrophilic and nucleophilic sites on the molecule. acs.org This information could be leveraged to design specific derivatization reagents or to optimize separation and detection conditions in techniques like HPLC or gas chromatography (GC). smolecule.com Future methodologies may also include the development of immunoassays or biosensors for rapid and high-throughput screening.

Table 2: Potential Analytical Techniques for this compound

| Analytical Technique | Principle | Potential Application for this compound |

| HPLC-MS/MS | Chromatographic separation followed by mass spectrometric detection. | Gold standard for quantification in biological fluids, offering high sensitivity and specificity. |

| Capillary Electrophoresis (CE) | Separation based on charge and size in a capillary. | Alternative to HPLC, potentially coupled with various detectors for quantification. researchgate.net |

| Gas Chromatography (GC-MS) | Separation of volatile compounds followed by mass spectrometric detection. | May require derivatization to increase the volatility of the compound. |

| Immunoassays (e.g., ELISA) | Detection based on specific antibody-antigen binding. | Could be developed for high-throughput screening if specific antibodies are generated. |

| Biosensors | Utilizes a biological recognition element coupled to a transducer. | Potential for rapid, point-of-care detection in the future. |

Future Perspectives in Medicinal Chemistry, Radiopharmaceutical Science, and Drug Discovery Pipelines

The structural attributes of this compound make it a versatile scaffold for further development in medicinal chemistry, with potential applications extending into radiopharmaceutical science and enriching drug discovery pipelines.

In medicinal chemistry , the phenylurea moiety is recognized as a key structural element in many biologically active compounds, capable of forming crucial hydrogen bonds with target proteins. ontosight.ai The this compound structure itself has been used as a building block to synthesize a series of derivatives for exploring structure-activity relationships (SAR). acs.orgacs.org Studies on related phenylurea derivatives have demonstrated their potential as anticancer and antihyperglycemic agents. iglobaljournal.comnih.govmdpi.com The future in this area will likely involve the synthesis of libraries based on the this compound core to optimize potency against specific biological targets, improve pharmacokinetic properties, and reduce potential toxicity. ontosight.ai

In radiopharmaceutical science , the ability to label phenylurea derivatives with positron-emitting isotopes opens up possibilities for their use in Positron Emission Tomography (PET) imaging. Research has demonstrated the successful radiolabeling of urea (B33335) derivatives with isotopes like carbon-11 (B1219553) and fluorine-18 (B77423). rsc.orgnih.gov This suggests that an appropriately modified this compound derivative could be developed as a PET radiotracer to visualize and quantify its target in vivo. This would be a powerful tool for drug development, allowing for non-invasive assessment of target engagement and pharmacokinetics in living subjects.

Within drug discovery pipelines , this compound and its analogues represent a valuable chemical space for screening against a wide array of therapeutic targets. Its potential to interact with various enzymes and receptors, as suggested by studies on related compounds, makes it an attractive starting point for hit-to-lead campaigns. The compound's role as a synthetic intermediate for pharmaceuticals targeting neurological disorders further underscores its importance. As our understanding of its biological activities grows through the application of advanced research methods, this compound is poised to become a significant contributor to the development of novel therapeutics and diagnostic tools.

Q & A

Q. What are the standard safety protocols for handling 1-(2-Aminoethyl)-3-phenylurea in laboratory settings?

- Methodological Answer : While the compound is not classified as hazardous under GHS/CLP regulations, limited toxicological data necessitate caution. Implement:

- PPE : NIOSH/MSHA-approved respirators, chemical-resistant gloves, and protective eyewear .

- Exposure Control : Mechanical exhaust systems and safety showers to mitigate inhalation or skin contact risks .

- First Aid : Immediate removal from exposure, artificial respiration if needed, and symptomatic treatment by a physician .

Q. How can researchers optimize the synthesis of this compound for high purity and yield?

- Methodological Answer :

- Stepwise Synthesis : React 3-chloropropanol with this compound, followed by diethyl carbonate to form intermediates (e.g., 1-[2-(tetrahydro-2-oxo-1,3-oxazin-3-yl)ethyl]-3-phenylurea). Crystallize the product from glyme for purification .

- Quality Control : Use HPLC or NMR (e.g., as in Figure S13 from ) to verify structural integrity and purity.

Advanced Research Questions

Q. How can structural modifications of this compound enhance its biological activity against cancer targets?

- Methodological Answer :

- Derivative Design : Introduce aryl or heterocyclic substituents to the urea backbone to improve binding affinity. For example, 1-(2-aminophenyl)-3-arylurea derivatives showed dual inhibition of EphA2 and HDAC proteins in vitro .

- Activity Testing : Conduct cytotoxicity assays (e.g., against HCT116 or MCF7 cell lines) and compare IC50 values with reference drugs like Dasatinib .

Q. What computational tools are effective for predicting the binding modes of this compound derivatives with therapeutic targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with HDAC or EphA2 active sites. For example, docking studies revealed that the urea motif forms hydrogen bonds with catalytic residues, guiding SAR optimization .

- Pharmacophore Modeling : Map essential features (e.g., hydrogen bond acceptors/donors) to prioritize derivatives for synthesis .

Q. How should researchers address contradictory data on the compound’s biological activity across different studies?

- Methodological Answer :

- Data Harmonization : Standardize assay conditions (e.g., cell line selection, concentration ranges). For instance, variations in antiproliferative activity (e.g., compound 5b’s potency in HCT116 vs. MCF7 cells ) may arise from differential receptor expression.

- Meta-Analysis : Compare structural analogs (e.g., thiazole-substituted derivatives in ) to identify substituents that consistently enhance activity.

Methodological Questions

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

- Methodological Answer :

- Structural Confirmation : Use H/C NMR (e.g., as in ) and high-resolution mass spectrometry (HRMS).

- Purity Assessment : Employ reverse-phase HPLC with UV detection at 254 nm .

Q. How can researchers evaluate the environmental stability of this compound during disposal?

- Methodological Answer :

- Degradation Studies : Perform hydrolysis/photolysis experiments under controlled pH and UV light. Monitor degradation products via LC-MS.

- Regulatory Compliance : Follow OECD guidelines for chemical persistence testing, referencing analogs like Forchlorfenuron () for methodological parallels.

Safety and Regulatory Questions

Q. What are the occupational exposure limits (OELs) for this compound?

- Methodological Answer :

- As of current data, no OELs are established. Apply ALARA principles and monitor airborne concentrations using NIOSH-approved samplers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.